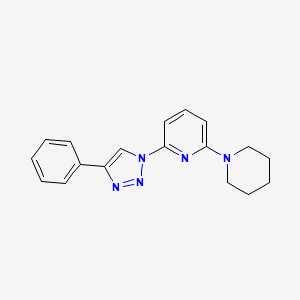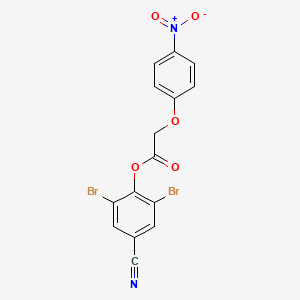
(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is a chiral amine compound featuring a benzofuran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanamine Group: This step often involves reductive amination or other amination techniques to introduce the ethanamine moiety.
Industrial Production Methods
Industrial production methods for ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring or the ethanamine moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine: The enantiomer of the compound, which may have different biological activities.
1-(2,3-Dihydrobenzofuran-5-YL)propanamine: A structurally similar compound with a propanamine group instead of an ethanamine group.
Uniqueness
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is unique due to its specific chiral configuration and the presence of the benzofuran ring, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
765945-04-8 |
|---|---|
Formule moléculaire |
C10H14ClNO |
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
BHMMVEYJSQNKIW-OGFXRTJISA-N |
SMILES |
CC(C1=CC2=C(C=C1)OCC2)N |
SMILES isomérique |
C[C@H](C1=CC2=C(C=C1)OCC2)N.Cl |
SMILES canonique |
CC(C1=CC2=C(C=C1)OCC2)N.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)

![2-chloro-1-{2-ethyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B2473628.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2473629.png)

![N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2473632.png)








